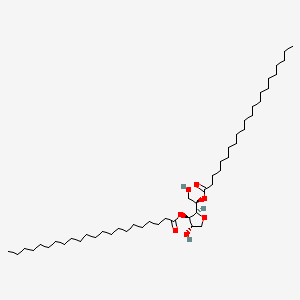
Sorbitan, didocosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sorbitan, didocosanoate can be synthesized through the esterification of sorbitan with docosanoic acid. The reaction typically involves heating sorbitan and docosanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out until the desired ester is formed, which can then be purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of sorbitan esters like this compound often involves continuous processes where sorbitan and fatty acids are reacted in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of supercritical carbon dioxide (scCO2) as a solvent can enhance the reaction efficiency by reducing viscosity and facilitating the removal of water formed during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Sorbitan, didocosanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Involves the reaction of sorbitan with docosanoic acid in the presence of an acid catalyst.
Hydrolysis: Can be hydrolyzed back to sorbitan and docosanoic acid using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Sorbitan and docosanoic acid.
Oxidation: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically results in the formation of alcohols.
Applications De Recherche Scientifique
Sorbitan, didocosanoate has a wide range of applications in scientific research and industry:
Mécanisme D'action
Sorbitan, didocosanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of the compound determines its effectiveness in various applications . In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorbitan monostearate (Span 60): Another sorbitan ester used as an emulsifier in food and pharmaceuticals.
Sorbitan tristearate (Span 65): Used in similar applications as sorbitan monostearate but with different HLB values.
Sorbitan monolaurate (Span 20): Known for its use in cosmetics and personal care products.
Uniqueness
Sorbitan, didocosanoate is unique due to its long-chain fatty acid (docosanoic acid) component, which imparts distinct hydrophobic properties compared to other sorbitan esters. This makes it particularly effective in forming water-in-oil emulsions and stabilizing hydrophobic compounds .
Propriétés
Numéro CAS |
93980-58-6 |
|---|---|
Formule moléculaire |
C50H96O7 |
Poids moléculaire |
809.3 g/mol |
Nom IUPAC |
[(2R,3R,4S)-2-[(1R)-1-docosanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] docosanoate |
InChI |
InChI=1S/C50H96O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)56-46(43-51)50-49(45(52)44-55-50)57-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52H,3-44H2,1-2H3/t45-,46+,49+,50+/m0/s1 |
Clé InChI |
XLHKBKPYBHLCTJ-NEWJQEBSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


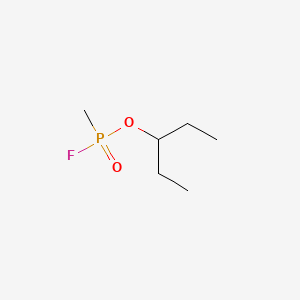
![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
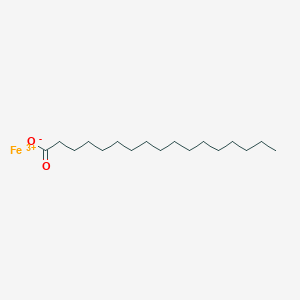
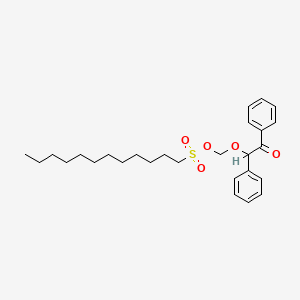
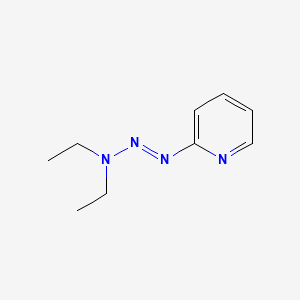


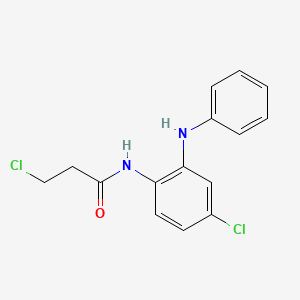
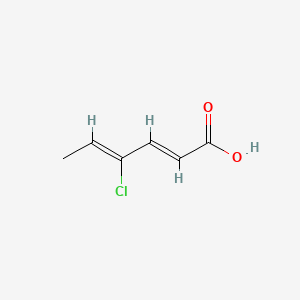

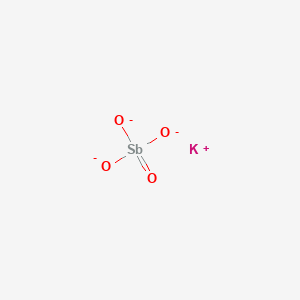
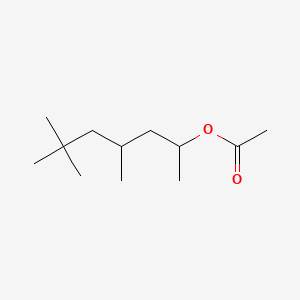
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

